N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
CAS No.: 1016675-93-6
Cat. No.: VC6541947
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1016675-93-6 |
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Molecular Formula | C12H12N2O2S |
Molecular Weight | 248.3 |
IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide |
Standard InChI | InChI=1S/C12H12N2O2S/c1-7(15)5-12(16)14-9-3-4-10-11(6-9)17-8(2)13-10/h3-4,6H,5H2,1-2H3,(H,14,16) |
Standard InChI Key | FCVNZOTZZDFWSY-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzothiazole ring system substituted with a methyl group at the 2-position and a 3-oxobutanamide group at the 6-position. Benzothiazoles are characterized by a fused benzene and thiazole ring, where sulfur and nitrogen atoms contribute to electronic stability and reactivity . The 3-oxobutanamide side chain introduces a ketone and amide functional group, enabling hydrogen bonding and participation in nucleophilic reactions .
Key Structural Elements
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Benzothiazole Core: The planar aromatic system enhances photophysical stability, making it suitable for applications in optoelectronics and chemosensors .
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Methyl Substituent: The 2-methyl group likely sterically influences reactivity while moderately increasing lipophilicity .
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3-Oxobutanamide Side Chain: This moiety provides sites for hydrogen bonding (amide NH and carbonyl groups) and potential metabolic transformations (keto-enol tautomerism) .
Property | Value | Source |
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CAS Number | 1016675-93-6 | |
Molecular Formula | C₁₂H₁₂N₂O₂S | |
Molecular Weight | 248.30 g/mol | |
IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide |
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis route for this compound is documented, methodologies for analogous benzothiazole derivatives involve:
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Condensation Reactions: Benzothiazoles are often synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds .
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Nucleophilic Substitution: The 6-position of benzothiazoles is reactive toward electrophiles, enabling coupling with acylating agents like 3-oxobutanoyl chloride .
A plausible route involves:
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Step 1: Synthesis of 2-methyl-6-nitrobenzothiazole via nitration of 2-methylbenzothiazole.
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Step 2: Reduction of the nitro group to an amine.
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Step 3: Acylation with 3-oxobutanoyl chloride under basic conditions .
Reaction Mechanisms
The amide bond formation likely proceeds via a Schotten-Baumann reaction, where the benzothiazolyl amine attacks the acyl chloride, facilitated by a base such as triethylamine . Side reactions may include keto-enol tautomerism of the 3-oxobutanamide group, influencing solubility and crystallinity .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the amide and ketone groups . Limited solubility in water (estimated <1 mg/mL) aligns with its LogP .
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Thermal Stability: Benzothiazole derivatives typically decompose above 200°C, suggesting similar stability for this compound .
Table 2: Predicted Physicochemical Properties
Property | Value/Description | Basis |
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Melting Point | ~150–160°C (estimated) | Analogous benzothiazoles |
LogP | 1.8 | Computational prediction |
Hydrogen Bond Donors | 1 (amide NH) | Structural analysis |
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Photophysical Studies: Characterize fluorescence quantum yield and Stokes shift for sensor applications.
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